N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide
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Overview
Description
N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of fluorophenyl, morpholinoethyl, and nitrophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Fluorophenyl Intermediate: This step involves the reaction of 4-fluoroaniline with appropriate reagents to form the fluorophenyl intermediate.
Morpholinoethylation: The fluorophenyl intermediate is then reacted with morpholine and ethylating agents under controlled conditions to introduce the morpholinoethyl group.
Oxalamide Formation: The final step involves the reaction of the morpholinoethyl intermediate with 4-methyl-2-nitroaniline and oxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenyl N-(4-methyl-2-nitrophenyl)carbamate
- 2-Fluorophenyl N-(4-methyl-2-nitrophenyl)carbamate
- 4-Fluorophenyl N-(2-chloro-4-nitrophenyl)carbamate
Uniqueness
N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide is unique due to the presence of both morpholinoethyl and oxalamide groups, which confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(4-methyl-2-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O5/c1-14-2-7-17(18(12-14)26(29)30)24-21(28)20(27)23-13-19(25-8-10-31-11-9-25)15-3-5-16(22)6-4-15/h2-7,12,19H,8-11,13H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKFUYIVHQXKDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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